

Physical and chemical characteristics of 2-Chloro-5-methoxypyridin-3-amine

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Compound of Interest

Compound Name: 2-Chloro-5-methoxypyridin-3-amine

Cat. No.: B1357752

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An In-Depth Technical Guide to 2-Chloro-5-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxypyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methoxy, and amine functional groups on a pyridine scaffold, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Chloro-5-methoxypyridin-3-amine**, including its spectroscopic properties, a potential synthetic route, and an analysis of its reactivity and stability. This information is intended to support researchers in its application for the development of novel chemical entities.

Physicochemical Properties

The fundamental physical and chemical properties of **2-Chloro-5-methoxypyridin-3-amine** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Identifier	Value
IUPAC Name	2-Chloro-5-methoxypyridin-3-amine
CAS Number	720666-45-5[1]
Molecular Formula	C ₆ H ₇ ClN ₂ O[1]
Molecular Weight	158.59 g/mol [1]

Physical Property	Value
Boiling Point	311.9 °C at 760 mmHg[1]
Density	1.311 g/cm ³ [1]
Refractive Index	1.578[1]
Flash Point	142.4 °C[1]
Vapor Pressure	0.000548 mmHg at 25°C[1]

Predicted Property	Value
pKa	0.21 ± 0.10[1]
LogP	1.907[1]
XLogP3	1.1[1]
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	3[1]
Rotatable Bond Count	1[1]

Spectroscopic Data

While experimental spectra for **2-Chloro-5-methoxypyridin-3-amine** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Methoxy Protons (-OCH ₃)	~3.8	Singlet	3H
Aromatic Proton	~7.0	Doublet	1H
Aromatic Proton	~7.5	Doublet	1H
Amine Protons (-NH ₂)	Broad Singlet	2H	

¹³C NMR Spectroscopy (Predicted)

Assignment	Chemical Shift (ppm)
Methoxy Carbon (-OCH ₃)	~55
Aromatic Carbons	~110-150

Infrared (IR) Spectroscopy (Predicted)

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch (Amine)	3300-3500 (two bands for primary amine)
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-3000
C=C Stretch (Aromatic)	1400-1600
C-N Stretch	1250-1350
C-O Stretch (Aryl Ether)	1200-1275
C-Cl Stretch	600-800

Mass Spectrometry (Predicted)

The electron ionization mass spectrum of **2-Chloro-5-methoxypyridin-3-amine** is expected to show a molecular ion peak [M]⁺ at m/z 158 and an isotope peak [M+2]⁺ at m/z 160 with an

intensity of approximately one-third of the molecular ion peak, which is characteristic of a compound containing one chlorine atom.

Experimental Protocols

Proposed Synthesis of 2-Chloro-5-methoxypyridin-3-amine

A potential synthetic route to **2-Chloro-5-methoxypyridin-3-amine** can be adapted from the known synthesis of 2-chloro-5-methoxypyridine. The proposed two-step synthesis starts from the commercially available 2-chloro-5-hydroxypyridine.

Step 1: Synthesis of 2-Chloro-5-methoxypyridine

This step involves the methylation of 2-chloro-5-hydroxypyridine.

- Materials:
 - 2-chloro-5-hydroxypyridine
 - Iodomethane (CH_3I)
 - Sodium methoxide (NaOMe) in methanol
 - N,N-Dimethylformamide (DMF)
 - Saturated aqueous ammonium chloride (NH_4Cl)
 - Ethyl acetate
 - Saturated brine
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - Dissolve 2-chloro-5-hydroxypyridine and iodomethane in DMF under a nitrogen atmosphere.

- Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
- Stir the reaction at room temperature for approximately 1.5 hours.
- Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Wash the organic layer with saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 2-chloro-5-methoxypyridine.

Step 2: Amination of 2-Chloro-5-methoxypyridine

This step would involve the introduction of an amine group at the 3-position of the pyridine ring. This can be a challenging transformation and may require optimization. A potential approach is directed ortho-metalation followed by reaction with an aminating agent.

- Materials:
 - 2-Chloro-5-methoxypyridine
 - A strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)
 - An aminating agent (e.g., a source of electrophilic amine)
 - Anhydrous tetrahydrofuran (THF)
 - Quenching solution (e.g., saturated aqueous ammonium chloride)
 - Organic solvent for extraction (e.g., ethyl acetate)
 - Drying agent (e.g., anhydrous sodium sulfate)
- Procedure (General):

- Dissolve 2-chloro-5-methoxypyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
- Slowly add a solution of the strong base to deprotonate the pyridine ring, likely at the C3 position due to directing effects of the chloro and methoxy groups.
- After stirring for a period to allow for metalation, add the aminating agent.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with a suitable quenching solution.
- Extract the product with an organic solvent.
- Wash, dry, and concentrate the organic layer.
- Purify the crude product by chromatography.

Note: This is a proposed general procedure and would require significant experimental optimization.

Reactivity, Stability, and Potential Applications

Chemical Reactivity

The reactivity of **2-Chloro-5-methoxypyridin-3-amine** is governed by its three functional groups:

- **Amine Group:** The primary amine group is nucleophilic and can participate in various reactions such as acylation, alkylation, and formation of Schiff bases.
- **Chloro Group:** The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although the electron-donating methoxy and amino groups may decrease its reactivity compared to unsubstituted 2-chloropyridine. This position is a key handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

- **Methoxy Group:** The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).
- **Pyridine Ring:** The pyridine ring itself can undergo electrophilic substitution, although the electron-donating substituents will influence the position of substitution.

Stability and Storage

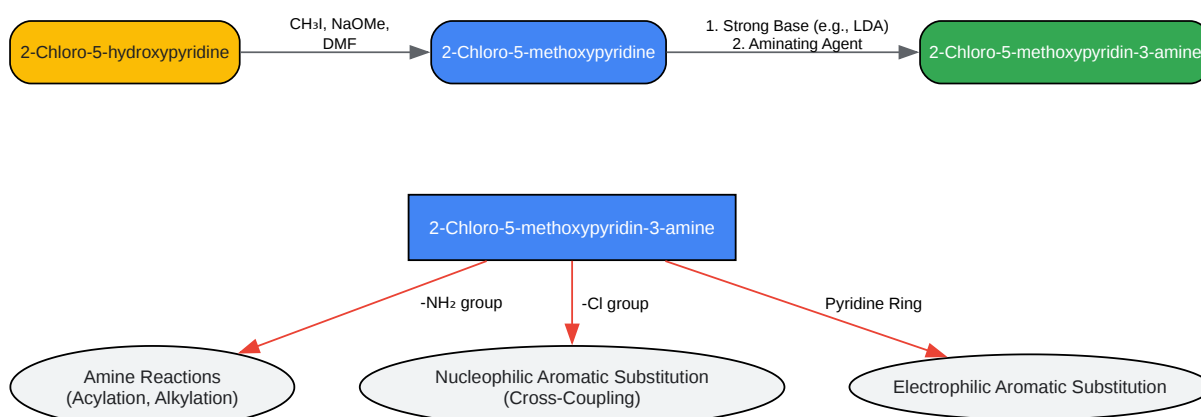
2-Chloro-5-methoxypyridin-3-amine is expected to be a stable solid under standard laboratory conditions. However, like many amines, it may be sensitive to light and air over long periods. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Potential Applications in Drug Discovery

Substituted pyridines are a common scaffold in many approved drugs. The presence of multiple functional groups on **2-Chloro-5-methoxypyridin-3-amine** makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The chloro group, in particular, serves as a versatile point for modification. While no specific signaling pathway involvement for this exact molecule is documented, related methoxypyridine derivatives have been investigated as inhibitors of various kinases, including PI3K/mTOR, suggesting a potential area of exploration for this compound in cancer drug discovery.

Visualizations

Proposed Synthetic Pathway



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References

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